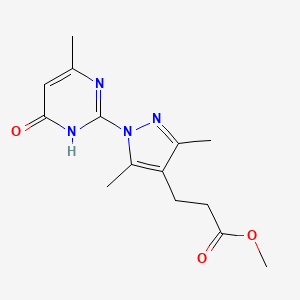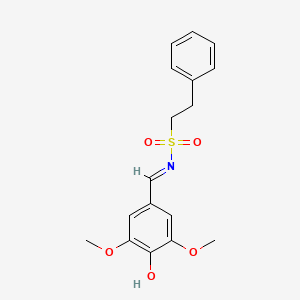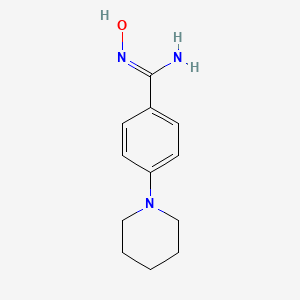
(E)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H13N3O4S and its molecular weight is 367.38. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity and Tubulin Polymerization Inhibition
Compounds structurally related to (E)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide have been explored for their cytotoxic activities against various cancer cell lines. For instance, a series of 2-anilinonicotinyl-linked acrylamide conjugates designed to target tubulin polymerization showed promising cytotoxicity against the A549 human lung adenocarcinoma epithelial cell line, indicating their potential as anticancer agents (Kamal et al., 2014). Similarly, the synthesis and anticancer evaluation of novel dihydropyrimidine derivatives as tubulin polymerization inhibitors highlight the relevance of acrylamide derivatives in cancer research, with some compounds showing higher activity than standard drugs (Ravinaik et al., 2021).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potentials of acrylamide derivatives have also been documented. For example, thiosemicarbazide derivatives, which serve as precursors for various heterocyclic compounds including oxadiazole and thiadiazole ring systems, have been assessed for their antimicrobial activity, underscoring the chemical versatility and application of these compounds in combating microbial infections (Elmagd et al., 2017).
Synthesis and Characterization of Novel Compounds
Research efforts have been directed toward the synthesis and characterization of new chemical entities featuring the acrylamide motif for various scientific applications. Studies focusing on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents reveal the broad utility of acrylamide derivatives in creating new therapeutic options (Abu‐Hashem et al., 2020).
Material Science and Polymer Chemistry
Acrylamide derivatives have found applications in material science and polymer chemistry, particularly in the development of color-changing polymeric materials and pH-sensitive polymers. These materials demonstrate significant potential for environmental sensing, biomedical applications, and as components in smart materials (Fleischmann et al., 2012).
Eigenschaften
IUPAC Name |
(E)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c1-23-13-6-2-4-11-10-14(24-16(11)13)17-20-21-18(25-17)19-15(22)8-7-12-5-3-9-26-12/h2-10H,1H3,(H,19,21,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBBJYLCTMLMFL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2756630.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine](/img/structure/B2756633.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate](/img/structure/B2756634.png)
![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2756635.png)

![[4-(Cyanomethyl)phenyl]methanesulfonyl chloride](/img/structure/B2756638.png)
![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B2756639.png)

methanone](/img/structure/B2756641.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2756643.png)
![Tert-butyl 3-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2756644.png)

![ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2756647.png)
![[3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2756649.png)